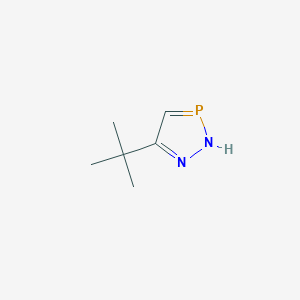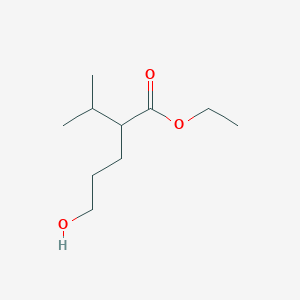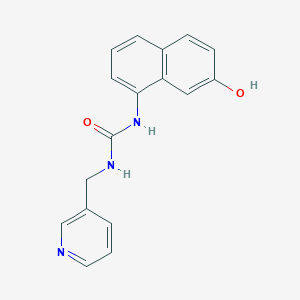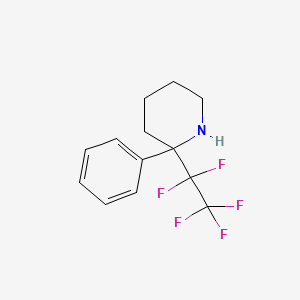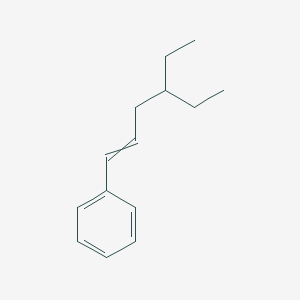![molecular formula C14H6N2S4 B12607529 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile CAS No. 649774-47-0](/img/structure/B12607529.png)
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile is an organic compound that features a benzene ring substituted with two dicarbonitrile groups and a dithiolylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile typically involves the following steps:
Formation of the dithiolylidene moiety: This can be achieved through the reaction of a dithiol with a suitable electrophile under controlled conditions.
Attachment to the benzene ring: The dithiolylidene intermediate is then reacted with a benzene derivative containing the dicarbonitrile groups. This step often requires the use of a catalyst and specific reaction conditions to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring allows for various substitution reactions, including electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted benzene derivatives with various functional groups replacing hydrogen atoms on the benzene ring.
Aplicaciones Científicas De Investigación
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology and Medicine: Investigated for its potential biological activities and as a probe in biochemical studies.
Mecanismo De Acción
The mechanism of action of 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s electronic properties allow it to participate in electron transfer processes, which can influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of dicarbonitrile groups.
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dimethanol: Similar structure but with hydroxyl groups instead of dicarbonitrile groups.
Uniqueness
The presence of dicarbonitrile groups in 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile imparts unique electronic properties, making it particularly suitable for applications in organic electronics and materials science. The compound’s ability to undergo various chemical reactions also enhances its versatility in synthetic chemistry.
Propiedades
Número CAS |
649774-47-0 |
|---|---|
Fórmula molecular |
C14H6N2S4 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
4-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H6N2S4/c15-6-10-2-1-9(5-11(10)7-16)12-8-19-14(20-12)13-17-3-4-18-13/h1-5,8H |
Clave InChI |
JLSVGZDBQXYPKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CSC(=C3SC=CS3)S2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


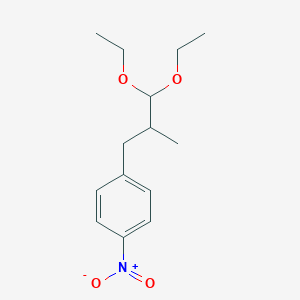
![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)

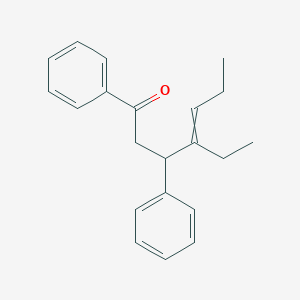
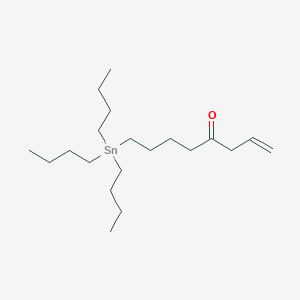


![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)

